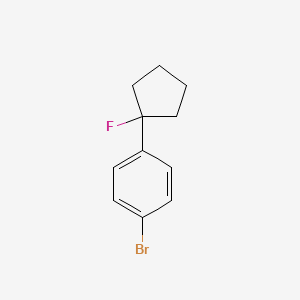
1-Bromo-4-(1-fluorocyclopentyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(1-fluorocyclopentyl)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with a bromine atom and a fluorocyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-fluorocyclopentyl)benzene can be synthesized through a multi-step process involving the bromination of fluorocyclopentylbenzene. The reaction typically requires a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-Bromo-4-(1-fluorocyclopentyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopentylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Coupling reactions produce biaryl compounds.
- Reduction reactions result in cyclopentylbenzene derivatives.
科学的研究の応用
1-Bromo-4-(1-fluorocyclopentyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of potential drug candidates.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound may be utilized in the synthesis of agrochemical intermediates.
作用機序
The mechanism of action of 1-Bromo-4-(1-fluorocyclopentyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorocyclopentyl groups. This activation facilitates electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-Bromo-4-fluorobenzene: Similar structure but lacks the cyclopentyl group.
Bromobenzene: Contains only a bromine substituent without the fluorocyclopentyl group.
1-Bromo-4-chlorobenzene: Similar halogen substitution pattern but with chlorine instead of fluorine.
Uniqueness: 1-Bromo-4-(1-fluorocyclopentyl)benzene is unique due to the presence of both bromine and fluorocyclopentyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in various synthetic applications and differentiate it from simpler aryl halides.
特性
分子式 |
C11H12BrF |
|---|---|
分子量 |
243.11 g/mol |
IUPAC名 |
1-bromo-4-(1-fluorocyclopentyl)benzene |
InChI |
InChI=1S/C11H12BrF/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8H2 |
InChIキー |
ZTWQVXUWXQPOPN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyldihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8(6aH)-one](/img/structure/B12964159.png)
![6-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B12964167.png)
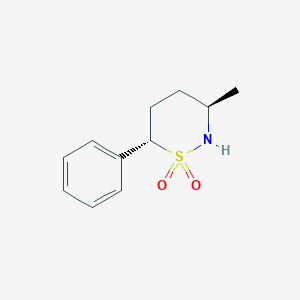


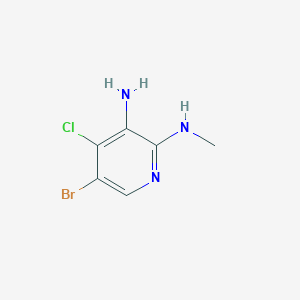
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
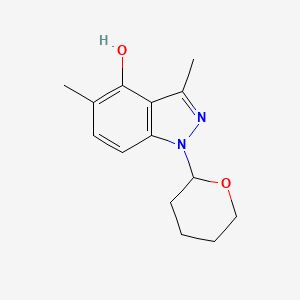
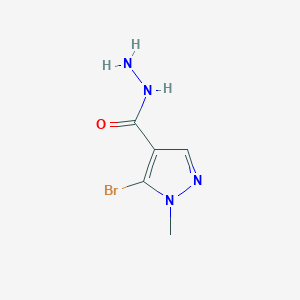
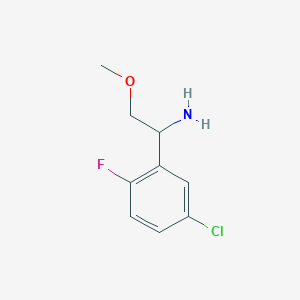
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)

![(S)-2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanol](/img/structure/B12964233.png)
